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molecular formula C10H16N4 B8300519 4-Hydrazino-5,6,7,8,9,10-hexahydrocycloocta[d]-pyrimidine

4-Hydrazino-5,6,7,8,9,10-hexahydrocycloocta[d]-pyrimidine

Cat. No. B8300519
M. Wt: 192.26 g/mol
InChI Key: VFTSHUVYFQRPOB-UHFFFAOYSA-N
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Patent
US07872000B2

Procedure details

Hydrazine monohydrate (0.21 mL; 4.34 mmol; 1.2 equiv) was added to a suspension of 4-chloro-5,6,7,8,9,10-hexahydrocycloocta[d]-pyrimidine (0.71 g; 3.62 mmol; 1.0 equiv) in 8 mL of EtOH. The reaction was heated at 60° C. overnight. The solid was filtered, washed with H2O and dried to give 4-hydrazino-5,6,7,8,9,10-hexahydrocycloocta[d]-pyrimidine as an off-white solid (0.42 g; 60% yield).
Quantity
0.21 mL
Type
reactant
Reaction Step One
Name
4-chloro-5,6,7,8,9,10-hexahydrocycloocta[d]-pyrimidine
Quantity
0.71 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].Cl[C:5]1[C:6]2[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][C:7]=2[N:8]=[CH:9][N:10]=1>CCO>[NH:2]([C:5]1[C:6]2[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][C:7]=2[N:8]=[CH:9][N:10]=1)[NH2:3] |f:0.1|

Inputs

Step One
Name
Quantity
0.21 mL
Type
reactant
Smiles
O.NN
Name
4-chloro-5,6,7,8,9,10-hexahydrocycloocta[d]-pyrimidine
Quantity
0.71 g
Type
reactant
Smiles
ClC=1C2=C(N=CN1)CCCCCC2
Name
Quantity
8 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N(N)C=1C2=C(N=CN1)CCCCCC2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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